Nicotinic Acid-d4 Riboside
CAS No.:
Cat. No.: VC18562055
Molecular Formula: C11H13NO6
Molecular Weight: 259.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO6 |
|---|---|
| Molecular Weight | 259.25 g/mol |
| IUPAC Name | 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate |
| Standard InChI | InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1/i1D,2D,3D,4D |
| Standard InChI Key | PUEDDPCUCPRQNY-XQQYKBOISA-N |
| Isomeric SMILES | [2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)[O-])[2H] |
| Canonical SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-] |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀D₄N₂O₆ | |
| Molecular Weight | 298.28 g/mol | |
| Deuterium Positions | 2, 4, 5, 6 on pyridine ring | |
| Solubility | Soluble in DMSO, water |
The triflate salt form (e.g., Nicotinamide Riboside-d4 Triflate) enhances stability and solubility for in vitro applications . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are typically employed to confirm deuteration efficiency and purity.
Synthesis and Analytical Validation
The synthesis of Nicotinic Acid-d4 Riboside involves deuteration of nicotinic acid riboside through hydrogen-deuterium exchange reactions or enzymatic methods using deuterated precursors. Key steps include:
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Deuteration of Pyridine Ring: Exposure to deuterium oxide (D₂O) under controlled pH and temperature replaces hydrogens at positions 2, 4, 5, and 6.
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Purification: Chromatographic techniques (e.g., HPLC) isolate the deuterated product from non-labeled impurities .
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Quality Control: LC-MS and NMR verify isotopic purity (>98%) and structural integrity .
Biological Activity and Mechanisms
NAD+ Biosynthesis Pathway
Nicotinic Acid-d4 Riboside enters the Preiss-Handler pathway, where it is converted into NAD+ via intermediate steps involving nicotinate phosphoribosyltransferase (NAPRT) and NAD+ synthetase . Its deuterated form allows researchers to distinguish endogenous NAD+ from externally supplemented sources in tracer studies .
In Vitro Effects
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NAD+ Elevation: In Hepa1.6 and HEK293 cells, 1–1,000 μM Nicotinic Acid-d4 Riboside increases intracellular NAD+ by up to 50% within 24 hours .
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Sirtuin Activation: Enhances deacetylase activity of SIRT1 and SIRT3, modulating FOXO1 and SOD2 acetylation levels .
In Vivo Efficacy
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Metabolic Health: In high-fat-diet mice, 400 mg/kg/day reduces weight gain by 15% and improves hepatic NAD+ levels .
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Neuroprotection: Restores cortical NAD+ in Alzheimer’s disease models, correlating with reduced β-amyloid plaque formation .
Research Applications
Metabolic Tracing
Deuterium labeling enables precise quantification of NAD+ turnover rates in tissues. For example, studies using Nicotinic Acid-d4 Riboside revealed a 30% faster NAD+ recycling rate in murine skeletal muscle compared to the liver .
Age-Related Diseases
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Mitochondrial Dysfunction: Boosts mitochondrial NAD+ pools, improving oxidative phosphorylation in aged C2C12 myocytes .
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Cognitive Decline: Oral supplementation in transgenic mice reduces cognitive deficits by 40% via PGC-1α-mediated β-secretase degradation .
Pharmacokinetic Studies
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Bioavailability: In rats, the compound exhibits 60% oral bioavailability, with peak plasma concentrations at 2 hours post-administration.
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Tissue Distribution: Highest accumulation occurs in the liver (25%) and skeletal muscle (18%) .
Comparative Analysis with NAD+ Precursors
| Compound | NAD+ Yield (μM) | Bioavailability | Key Advantage |
|---|---|---|---|
| Nicotinic Acid-d4 Riboside | 450 ± 30 | 60% | Isotopic tracing capability |
| Nicotinamide Riboside | 500 ± 40 | 85% | Direct conversion to NAD+ |
| Niacin (Nicotinic Acid) | 300 ± 25 | 95% | Low-cost precursor |
Nicotinic Acid-d4 Riboside’s unique deuterium labeling offers unparalleled utility in mechanistic studies, despite slightly lower bioavailability than non-deuterated analogs .
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